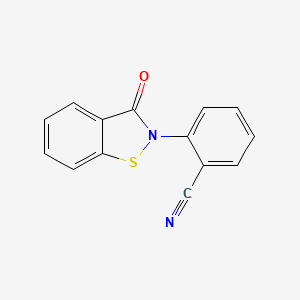
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile is a compound belonging to the benzothiazole family, which is known for its diverse biological and industrial applications Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with benzaldehyde in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) and a catalyst such as hydrochloric acid (HCl) in ethanol . Another method involves the use of N-(2-haloaryl)benzthiamides with a copper catalyst in dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane (DMP) to form benzoxazoles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), Dess-Martin periodinane (DMP)
Reducing Agents: Sodium borohydride (NaBH₄)
Catalysts: Copper (CuI), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include various substituted benzothiazoles and benzoxazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound targets bacterial enzymes, inhibiting their function and leading to cell death . In anti-cancer applications, it interferes with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar structure with a nitrile group at the acetonitrile position.
3-(2-Pyridyl)-benzothiazol-2-one: Contains a pyridyl group, used as a lead scaffold for herbicides.
Uniqueness
Its ability to form stable complexes with metals and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H8N2OS |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-10-5-1-3-7-12(10)16-14(17)11-6-2-4-8-13(11)18-16/h1-8H |
InChI Key |
XOSOJTDXPORCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















